molecular formula C9H13N3O2 B1383074 5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2090276-81-4

5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1383074
CAS RN: 2090276-81-4
M. Wt: 195.22 g/mol
InChI Key: RYBGGFAAROKKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (AMCP) is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. It is a derivative of pyrimidine, and is composed of a five-membered ring with a nitrogen atom at the center and two oxygen atoms at the corners. AMCP has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Additionally, it has been investigated for its potential uses in drug delivery, gene therapy, and cancer treatment.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Development of Catalyst-Free Synthetic Protocols : A study by Brahmachari et al. (2020) presented a water-mediated, catalyst-free method for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones, highlighting the advantages of using water as a solvent for clean, efficient reactions without the need for toxic organic solvents or tedious purification processes (Brahmachari et al., 2020).

  • Late-Stage Base Heterocyclization for Pyrimidine Nucleosides : Cavalli et al. (2022) introduced an efficient two-step procedure for the syntheses of pyrimidine nucleosides, underscoring the utility of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives in synthesizing uridine-5-carboxylic acid derivatives and related nucleosides (Cavalli et al., 2022).

  • Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : The work by Hamama et al. (2012) demonstrated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, offering insights into creating diverse pyrimidone derivatives with various substitutions (Hamama et al., 2012).

Biological Activity Studies

  • Evaluation of Antibacterial and Antifungal Activities : A study by Aksinenko et al. (2016) on the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones explored their antibacterial and antifungal activities, revealing promising antimicrobial properties in some compounds (Aksinenko et al., 2016).

  • Investigation of 5-Aminomethylene Derivatives : The research by Mohanty et al. (2015) synthesized a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, exploring their antibacterial, antifungal, and cytotoxic activities, highlighting the potential of pyrimidine derivatives in medicinal chemistry (Mohanty et al., 2015).

properties

IUPAC Name

5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBGGFAAROKKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=O)NC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.